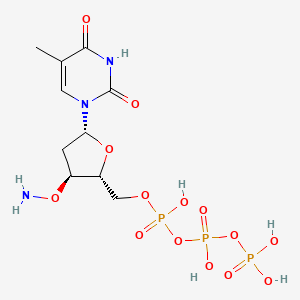

3'-O-Aminothymidine-5'-triphosphate

Description

Contextualizing Modified Nucleoside Triphosphates in Nucleic Acid Biochemistry

Nucleoside triphosphates are the fundamental building blocks for the synthesis of DNA and RNA. nih.govnih.govyoutube.com Beyond their natural forms, chemically modified NTPs have become invaluable tools in molecular biology and biotechnology. nih.govnih.gov These modifications can be introduced at the nucleobase, the sugar moiety, or the phosphate (B84403) chain, each conferring unique properties that can be exploited for various research applications. nih.gov

Modified NTPs are instrumental in a wide array of techniques, including DNA labeling, sequencing, and the generation of nucleic acids with enhanced stability or novel catalytic activities. nih.govfrontiersin.org For instance, the enzymatic polymerization of modified dNTPs provides a versatile method for creating functionalized oligonucleotides. nih.gov These synthetic analogs can serve as probes to investigate the mechanisms of DNA polymerases and other enzymes involved in nucleic acid metabolism. nih.govnih.gov The ability of polymerases to accept and incorporate these modified substrates is a key area of study, leading to the development of engineered enzymes with broader substrate tolerance. nih.gov

Significance of 3'-O-Aminothymidine-5'-triphosphate as a Molecular Probe and Inhibitor

3'-O-Aminothymidine-5'-triphosphate is a modified deoxythymidine triphosphate (dTTP) where the hydroxyl group at the 3' position of the deoxyribose sugar is replaced by an amino group. This seemingly small alteration has profound functional consequences, making it a significant molecule in biochemical research.

The primary significance of 3'-O-Aminothymidine-5'-triphosphate lies in its ability to act as a chain terminator during DNA synthesis. researchgate.net When a DNA polymerase incorporates this modified nucleotide into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting further elongation. This property is analogous to that of other well-known chain terminators like dideoxynucleotides used in Sanger sequencing and the antiviral drug zidovudine (B1683550) (3'-azido-3'-deoxythymidine or AZT). nih.govnih.gov

The presence of the 3'-amino group also allows for further chemical modifications, enabling its use as a molecular probe. The amino group can be labeled with fluorescent dyes or other reporter molecules, which facilitates the detection and analysis of the terminated DNA fragments. researchgate.net This feature is particularly useful for applications such as DNA sequencing and studying enzyme-substrate interactions.

As an inhibitor, 3'-O-Aminothymidine-5'-triphosphate can be used to study the active sites and mechanisms of DNA polymerases. nih.govnih.gov By examining how this modified substrate interacts with different polymerases, researchers can gain valuable insights into the enzyme's substrate specificity and catalytic process. For example, studies have shown that the triphosphate form of AZT, a related compound, selectively inhibits viral reverse transcriptases over human DNA polymerases, a principle that underlies its therapeutic use. nih.govnih.gov Similarly, 3'-O-Aminothymidine-5'-triphosphate can be used to probe the stringency and fidelity of various DNA polymerases.

Detailed Research Findings

The utility of 3'-O-Aminothymidine-5'-triphosphate and related compounds as terminators of DNA synthesis has been demonstrated in various studies. For instance, research on 3′-O-(ω-aminoalkoxymethyl)thymidine 5′-triphosphates showed that these compounds act as terminators for thermostable DNA polymerases. researchgate.net The aliphatic amino group in these molecules provides a site for labeling with fluorescent probes. researchgate.net

The inhibitory properties of related 3'-modified nucleoside triphosphates have been extensively characterized. For example, the triphosphate of 3'-azido-3'-deoxythymidine (AZTTP) is a potent inhibitor of viral reverse transcriptases. nih.govnih.gov Sequencing gel analysis has shown that HIV-1 reverse transcriptase preferentially incorporates N3dTTP, leading to chain termination. nih.gov In contrast, human DNA polymerases α and δ show little to no incorporation of this inhibitor. nih.gov This selective inhibition is a cornerstone of the antiviral activity of AZT.

The table below summarizes key properties and applications of 3'-O-Aminothymidine-5'-triphosphate and a closely related compound, 3'-Azido-3'-deoxythymidine-5'-triphosphate.

| Property/Application | 3'-O-Aminothymidine-5'-triphosphate | 3'-Azido-3'-deoxythymidine-5'-triphosphate (AZTTP) |

| Modification | 3'-hydroxyl group replaced by an amino group | 3'-hydroxyl group replaced by an azido (B1232118) group |

| Primary Function | DNA chain terminator researchgate.net | DNA chain terminator nih.govnih.gov |

| Enzyme Inhibition | Inhibits DNA polymerases | Potent inhibitor of viral reverse transcriptases nih.govnih.gov |

| Labeling Potential | The 3'-amino group can be labeled with probes researchgate.net | The azido group can be used in click chemistry for labeling |

| Research Use | Molecular probe for DNA synthesis and sequencing researchgate.net | Antiviral research, studying reverse transcriptase mechanisms nih.govnih.gov |

Chemical Compounds Mentioned

Properties

Molecular Formula |

C10H18N3O14P3 |

|---|---|

Molecular Weight |

497.18 g/mol |

IUPAC Name |

[[(2R,3S,5R)-3-aminooxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N3O14P3/c1-5-3-13(10(15)12-9(5)14)8-2-6(25-11)7(24-8)4-23-29(19,20)27-30(21,22)26-28(16,17)18/h3,6-8H,2,4,11H2,1H3,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |

InChI Key |

WTXJWVBIEUJGOO-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON |

Origin of Product |

United States |

Synthesis Methodologies for 3 O Aminothymidine 5 Triphosphate and Its Derivatives

Chemical Synthesis Pathways for 3'-O-Aminothymidine-5'-triphosphate

Chemical synthesis provides a versatile route to 3'-O-Aminothymidine-5'-triphosphate and its analogs. This process typically starts from a thymidine (B127349) precursor and involves the strategic introduction of the 3'-amino group and the 5'-triphosphate moiety, requiring careful use of protecting groups to ensure regioselectivity.

The final and often most challenging step in the chemical synthesis of nucleoside triphosphates is the formation of the 5'-triphosphate group. researchgate.net Several methods have been developed, with the Ludwig-Eckstein and Yoshikawa procedures being among the most prominent.

The Yoshikawa protocol is a one-pot method that uses phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent to selectively phosphorylate the 5'-hydroxyl group of an unprotected nucleoside. nih.gov The resulting phosphorodichloridate intermediate is then reacted with pyrophosphate to form a cyclic triphosphate, which is subsequently hydrolyzed to yield the desired 5'-triphosphate. nih.gov The main advantage of this method is that it does not require protection of the other hydroxyl groups. nih.gov

The Ludwig-Eckstein procedure is another widely used one-pot method that offers an efficient route to nucleoside 5'-triphosphates. mdpi.com The process begins with the reaction of a nucleoside with salicylchlorophosphite, forming a cyclic phosphite (B83602) intermediate. This intermediate then reacts with tributylammonium (B8510715) salt of pyrophosphate. The resulting mixed P(III)-P(V) anhydride (B1165640) is oxidized, typically with iodine, to form a cyclic triphosphate intermediate, which is then hydrolyzed to give the final nucleoside 5'-triphosphate. mdpi.com This method can also be adapted to synthesize thiophosphate analogs by using sulfur for the oxidation step. mdpi.com Recent optimizations of this approach have led to improved yields of 51–74% for various NTPs. mdpi.com

A comparison of these key phosphorylation methods is detailed in the table below.

| Method | Key Reagents | Key Intermediate | Advantages | Reference |

| Yoshikawa Protocol | Phosphorus oxychloride (POCl₃), Pyrophosphate | Phosphorodichloridate | No protecting groups required for hydroxyls; One-pot reaction. | nih.gov |

| Ludwig-Eckstein Procedure | Salicylchlorophosphite, Pyrophosphate, Iodine/Sulfur | Cyclic P(III)-P(V) anhydride | Good yields; Applicable for thio-analogs; One-pot reaction. | mdpi.com |

The synthesis of 3'-O-aminothymidine requires the selective modification of the 3'-hydroxyl group. To prevent unwanted reactions at other sites, particularly the 5'-hydroxyl and the N3 position of the thymine (B56734) base, a robust protection-deprotection strategy is essential. nih.govnih.gov

The 5'-hydroxyl group is typically protected with a bulky group that can be removed under specific conditions without affecting other parts of the molecule. Common protecting groups for this purpose include:

Trityl (Tr) and its derivatives (e.g., MMT, DMTr) : These are acid-labile groups widely used for their ease of introduction and removal. acgpubs.orgsigmaaldrich.com Deprotection is often achieved with mild acidic conditions. acgpubs.orgsigmaaldrich.com

tert-Butyldimethylsilyl (TBDMS) : This silyl (B83357) ether is stable under many reaction conditions but can be removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Benzoyl (Bz) : An ester-based protecting group that can be removed by basic hydrolysis. researchgate.net

The N3-imide proton of the thymine base can be protected to prevent O-alkylation on the nucleobase. The tert-butyloxycarbonyl (Boc) group has been shown to be an effective protecting group for the N3 position. It is stable to the conditions required for removing silyl ethers and even to the strong basic conditions used for O-alkylation at the sugar moiety. nih.gov

The choice of protecting groups is critical and must be orthogonal, meaning each group can be removed selectively without affecting the others, allowing for a stepwise and controlled synthesis. nih.gov

| Protecting Group | Target Site | Common Deprotection Reagent/Condition | Key Characteristics | Reference |

| Dimethoxytrityl (DMTr) | 5'-Hydroxyl | Mild acid (e.g., dichloroacetic acid) | Acid-labile; Widely used in oligonucleotide synthesis. | nih.gov |

| tert-Butyldimethylsilyl (TBDMS) | 5'- or 3'-Hydroxyl | Fluoride ions (e.g., TBAF) | Stable to many conditions, removed with fluoride. | researchgate.net |

| tert-Butyloxycarbonyl (Boc) | N3 of Thymine | Strong acid (e.g., TFA) | Stable to basic conditions used for O-alkylation. | nih.gov |

| Benzoyl (Bz) | 5'-Hydroxyl | Base (e.g., sodium methoxide) | Ester-based; Removed by hydrolysis. | researchgate.net |

| Diphenylmethyl (DPM) | 3',5'-Hydroxyls | Catalytic PdCl₂ in ethanol | Mild protection and deprotection conditions. | nih.gov |

The core precursor for the target molecule is 3'-O-aminothymidine. A common and efficient route to this compound involves the synthesis of 3'-azido-3'-deoxythymidine as a key intermediate. nih.gov This azido (B1232118) analogue is a well-known compound (Zidovudine or AZT). The synthesis typically starts from thymidine, where the 5'-hydroxyl group is first protected. The 3'-hydroxyl group is then converted into a good leaving group, often a mesylate or tosylate. Subsequent nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) introduces the azido group at the 3' position with an inversion of stereochemistry.

The final step in forming the 3'-amino precursor is the reduction of the 3'-azido group. This can be achieved efficiently through catalytic hydrogenation using a palladium catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source. nih.gov After the formation of 3'-amino-3'-deoxythymidine, the 5'-protecting group is removed, and the molecule is ready for the 5'-triphosphorylation step. nih.gov

Alternative syntheses have also been developed. For instance, 3'-O-(ω-aminoalkoxymethyl)thymidine analogues, which are terminators of DNA synthesis, have been synthesized from 5'-O-benzoylthymidine. researchgate.net These precursors are then converted to their 5'-triphosphates. researchgate.net

Enzymatic Synthesis Approaches for Modified Nucleoside Triphosphates

Enzymatic synthesis offers a powerful alternative to chemical methods for producing modified nucleoside triphosphates (NTPs). researchgate.net These biocatalytic approaches are known for their high regio- and stereoselectivity, mild reaction conditions, and potential for higher yields in "one-pot" reactions, avoiding the complex protection/deprotection cycles of chemical synthesis. researchgate.netmdpi.com

The enzymatic synthesis of NTPs typically involves a cascade of phosphorylation reactions starting from a nucleoside. This multi-enzyme, one-pot process uses a series of kinases to sequentially add three phosphate (B84403) groups to the 5'-hydroxyl of the nucleoside. nih.gov

The cascade generally proceeds as follows:

Nucleoside to Nucleoside Monophosphate (NMP) : A nucleoside kinase (NK) catalyzes the transfer of a phosphate group from a donor, usually ATP, to the 5' position of the starting nucleoside.

NMP to Nucleoside Diphosphate (B83284) (NDP) : A nucleoside monophosphate kinase (NMPK) phosphorylates the NMP to its corresponding diphosphate.

NDP to Nucleoside Triphosphate (NTP) : A nucleoside diphosphate kinase (NDPK) completes the synthesis by converting the NDP to the final NTP. nih.gov

The substrate specificity of these kinases is a critical factor. While some kinases are highly specific, many exhibit broad substrate tolerance, allowing them to phosphorylate a wide range of modified nucleosides, including those with alterations at the sugar or base moiety. mdpi.comfrontiersin.org For example, NDPKs show low specificity for both the phosphate acceptor and donor, making them highly versatile for synthesizing various modified NTPs. mdpi.com

| Enzyme Type | Reaction Catalyzed | Phosphate Donor | Example Substrates | Reference |

| Nucleoside Kinase (NK) | Nucleoside → NMP | ATP | Cytidine (B196190), Adenosine (B11128) derivatives | nih.gov |

| NMP Kinase (NMPK) | NMP → NDP | ATP | UMP, CMP | nih.gov |

| NDP Kinase (NDPK) | NDP → NTP | ATP | Natural and modified NDPs | mdpi.comnih.gov |

| Pyruvate Kinase (PK) | NDP → NTP | Phosphoenolpyruvate (B93156) (PEP) | Natural (d)NDPs, Ribavirin-5'-DP | mdpi.com |

| Polyphosphate Kinase (PPK) | NMP/NDP → NTP | Polyphosphate | AMP, ADP | mdpi.comgoogle.com |

A significant challenge in enzymatic NTP synthesis is the high cost of the phosphate donor, ATP, which is required in stoichiometric amounts for each phosphorylation step. To overcome this limitation and improve economic feasibility, ATP regeneration systems are often integrated into the process. bionukleo.com These systems continuously regenerate ATP from its byproducts, ADP and AMP, using a cheap, high-energy phosphate donor. frontiersin.orgbionukleo.com

Key benefits of using an ATP regeneration system include:

Improved Yield : By continuously regenerating ATP, the reaction equilibrium is shifted towards the product, leading to significantly higher conversion rates. frontiersin.org Implementation of a regeneration system has been shown to increase product conversion by four- to nine-fold for natural nucleotides. mdpi.com

Cost Reduction : It dramatically reduces the amount of expensive ATP needed, as only a catalytic amount is required to initiate the cycle. nih.gov

Overcoming Inhibition : High initial concentrations of ATP can be inhibitory to some enzymes; regeneration systems maintain an optimal, non-inhibitory level of ATP throughout the reaction. bionukleo.com

Commonly used ATP regeneration systems include:

Pyruvate Kinase (PK) : Uses phosphoenolpyruvate (PEP) as the phosphate donor to convert ADP to ATP. mdpi.comnih.gov

Acetate Kinase (AcK) : Employs acetyl phosphate as the phosphate donor. bionukleo.com

Polyphosphate Kinase (PPK) : Utilizes inorganic polyphosphate, a very cost-effective phosphate source, to regenerate ATP from ADP or even AMP. mdpi.comgoogle.com

The integration of these systems makes enzymatic NTP synthesis a more sustainable and scalable method for producing a wide array of natural and modified nucleoside triphosphates. nih.gov

Synthesis of 3'-O-Aminothymidine-5'-triphosphate Analogs for Specialized Applications

The synthesis of 3'-O-aminothymidine-5'-triphosphate analogs is a multi-step process that often begins with a protected thymidine derivative. The introduction of a linker or a functional group at the 3'-position is a critical step, followed by phosphorylation to yield the active triphosphate form. These modifications are designed to bestow specific properties upon the nucleotide, such as fluorescence or the ability to act as a chain terminator in DNA synthesis.

One common strategy involves the attachment of fluorescent dyes to the 3'-position via a linker arm. This allows for the direct visualization of DNA fragments in applications like Sanger sequencing or real-time PCR. For instance, a fluorescent pteridine (B1203161) derivative has been successfully conjugated to the 3'-OH group of 5'-O-dimethoxytritylthymidine. nih.gov The synthesis involves the use of a linker to connect the dye to the nucleoside, followed by detritylation and subsequent phosphorylation to produce the corresponding 5'-triphosphate. nih.gov

Another important class of analogs incorporates flexible linkers that terminate in a reactive group, such as an alkyne. These "clickable" analogs can be incorporated into DNA by polymerases and then modified post-synthetically using copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. acs.org This approach allows for the attachment of a wide variety of labels and functional groups to DNA. The synthesis of these analogs involves the preparation of thymidine derivatives with alkyne-containing linkers at the 5-position of the uracil (B121893) base, followed by their conversion to the corresponding triphosphates. acs.org

The substrate efficiency of these modified triphosphates for DNA polymerases is a crucial factor determining their utility. Kinetic studies are often performed to evaluate how the modification affects the binding affinity (K_m) and the catalytic rate (k_cat) of the polymerase. These studies provide valuable insights into the structure-activity relationship of the analogs and help in the selection of the most suitable analog for a specific application.

Below are interactive data tables summarizing the synthesis and properties of various 3'-O-aminothymidine-5'-triphosphate analogs and related modified thymidine triphosphates.

Table 1: Synthesis of 3'-O-Fluorescently Labeled Thymidine-5'-Triphosphate Analogs

| Starting Material | Fluorescent Label | Key Synthesis Steps | Final Product | Reference |

| 5'-O-Dimethoxytritylthymidine | Pteridine derivative | 1. Coupling of linker to 3'-OH group. 2. Attachment of fluorescent pteridine. 3. Detritylation. 4. Phosphorylation to 5'-triphosphate. | 3'-O-(Pteridine-linker)-thymidine-5'-triphosphate | nih.gov |

Table 2: Synthesis of Thymidine-5'-Triphosphate Analogs with Flexible Linkers for Click Chemistry

| Starting Material | Linker | Key Synthesis Steps | Final Product | Application | Reference |

| 5-Hydroxymethyluracil | Propargyl-diethylene glycol | 1. Attachment of linker to 5-hydroxymethyluracil. 2. Conversion to nucleoside. 3. Phosphorylation to 5'-triphosphate. | dUpegTP | Polymerase synthesis of modified DNA for CuAAC | acs.org |

| 5-Hydroxymethyluracil | Undecyn | 1. Attachment of linker to 5-hydroxymethyluracil. 2. Conversion to nucleoside. 3. Phosphorylation to 5'-triphosphate. | dUunTP | Polymerase synthesis of modified DNA for CuAAC | acs.org |

Table 3: Kinetic Parameters of Modified Thymidine Triphosphate Analogs as DNA Polymerase Substrates

| Analog | DNA Polymerase | K_m (µM) | k_cat (s⁻¹) | Relative Efficiency (k_cat/K_m) | Reference |

| β-L-3'-Deoxythymidine 5'-triphosphate (L-ddTTP) | HIV Reverse Transcriptase | 12-70 fold larger than D-enantiomer | Similar to dTTP | - | nih.gov |

| β-L-3'-deoxy-2',3'-didehydrothymidine 5'-triphosphate (L-d4TTP) | HIV Reverse Transcriptase | 12-70 fold larger than D-enantiomer | Similar to dTTP | - | nih.gov |

| β-L-3'-Deoxythymidine 5'-triphosphate (L-ddTTP) | E. coli DNA polymerase I (Klenow) | 12-70 fold larger than D-enantiomer | 0.1% of dTTP | - | nih.gov |

| β-L-3'-deoxy-2',3'-didehydrothymidine 5'-triphosphate (L-d4TTP) | E. coli DNA polymerase I (Klenow) | 12-70 fold larger than D-enantiomer | 0.1% of dTTP | - | nih.gov |

The development of these specialized 3'-O-aminothymidine-5'-triphosphate analogs continues to expand the toolkit available to researchers, enabling more sophisticated experiments and a deeper understanding of biological processes at the molecular level.

Biochemical Mechanisms of Action of 3 O Aminothymidine 5 Triphosphate

DNA Polymerase Inhibition and Chain Termination Mechanisms

3'-O-Aminothymidine-5'-triphosphate, and related 3'-amino-nucleoside analogues, are effective inhibitors of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.govnih.gov The core of its inhibitory action is its function as a chain terminator during DNA synthesis. nih.govnih.gov

The elongation of a DNA strand by DNA polymerase involves a series of repeated chemical reactions. Each step consists of the formation of a phosphodiester bond, which links the 3' carbon of the growing DNA chain to the 5' carbon of an incoming deoxyribonucleoside triphosphate (dNTP). wikipedia.org This reaction is a nucleophilic attack by the hydroxyl (-OH) group attached to the 3' carbon of the terminal nucleotide on the alpha-phosphate of the incoming dNTP. youtube.com The presence of this 3'-hydroxyl group is absolutely essential for the formation of the phosphodiester linkage and, consequently, for the continuation of the DNA chain. semanticscholar.orgresearchgate.net

In 3'-O-Aminothymidine-5'-triphosphate, the critical 3'-hydroxyl group is replaced by an amino (-NH2) group. While this analogue can be incorporated into the growing DNA chain, the 3'-amino group at its terminus is incapable of performing the necessary nucleophilic attack on the subsequent incoming dNTP. nih.govnih.gov This substitution effectively renders the 3' end of the chain chemically inert to further elongation, leading to the irreversible termination of DNA synthesis. semanticscholar.org This mechanism is the foundation of its inhibitory power.

3'-O-Aminothymidine-5'-triphosphate exerts its effect by competing with the natural substrate, deoxythymidine triphosphate (dTTP). researchgate.net Due to its structural similarity to dTTP, it can bind to the active site of DNA polymerase. This action makes it a competitive inhibitor; its efficacy is influenced by the relative concentrations of the inhibitor and the natural dNTPs in the cellular environment. researchgate.netnih.gov The enzyme may bind either the natural substrate (dTTP) and continue synthesis, or the inhibitor (3'-O-Aminothymidine-5'-triphosphate) and terminate the chain. The outcome depends on the binding affinities (Km) of the enzyme for each molecule and their respective concentrations.

For chain termination to occur, 3'-O-Aminothymidine-5'-triphosphate must first be accepted as a substrate by the DNA polymerase. nih.govnih.gov Research has shown that various modified nucleoside triphosphates, including 3'-amino analogues, are indeed recognized and incorporated by DNA polymerases during template-directed synthesis. nih.govnih.gov They act as terminating substrates. nih.gov

The efficiency of incorporation can be assessed by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). For instance, studies on related L-enantiomers of nucleoside triphosphate analogues have shown that while they can be substrates for enzymes like E. coli DNA polymerase I (Klenow fragment), their kinetic values differ significantly from the natural D-enantiomers and the natural substrate, dTTP. nih.gov This highlights that while polymerases can accommodate these analogues, the efficiency of binding and incorporation is altered.

Table 1: Kinetic Parameters of DNA Polymerase Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| Reverse Transcriptase | dTTP | - | Similar to D/L-enantiomers | nih.gov |

| Reverse Transcriptase | L-ddTTP | 50-fold > D-ddTTP | Similar to dTTP | nih.gov |

| Sequenase | dTTP | - | Similar to D/L-enantiomers | nih.gov |

| Klenow Fragment | dTTP | - | 100% | nih.gov |

| Klenow Fragment | D-enantiomers | - | 15% of dTTP | nih.gov |

This table presents comparative data for related nucleoside analogues to illustrate the principles of substrate behavior. Specific kinetic data for 3'-O-Aminothymidine-5'-triphosphate may vary.

RNA Polymerase Inhibition by 3'-O-Aminonucleoside Triphosphates

The inhibitory action of 3'-aminonucleoside triphosphates is not limited to DNA synthesis. These compounds have also been shown to be effective inhibitors of RNA synthesis by targeting RNA polymerases.

Similar to their effect on DNA polymerases, 3'-deoxy-3'-aminonucleoside 5'-triphosphates act as terminators of RNA synthesis. nih.govcaymanchem.com Studies have demonstrated that analogues like 3'-amino-dGTP can terminate RNA strand synthesis catalyzed by DNA-dependent RNA polymerase from E. coli. caymanchem.com The mechanism is parallel to that seen in DNA synthesis: the analogue is incorporated into the growing RNA chain, and the 3'-amino group at the terminus prevents the formation of the next phosphodiester bond, thus halting elongation. nih.govlumenlearning.com These inhibitors have been shown to be effective against both viral and cellular RNA polymerases. nih.gov

The biochemical inhibition by 3'-O-aminonucleoside triphosphates shares a core mechanism between DNA and RNA polymerases but also exhibits key differences based on the distinct nature of the enzymes and processes.

Mechanistic Similarities:

Chain Termination: The fundamental principle of inhibition is identical. The analogue is incorporated into the growing nucleic acid chain (either DNA or RNA), and the absence of a 3'-hydroxyl group, replaced by a 3'-amino group, prevents further phosphodiester bond formation, causing chain termination. nih.govcaymanchem.com

Substrate Mimicry: In both cases, the inhibitor must act as a substrate analogue, competing with the natural nucleoside triphosphates (dNTPs for DNA polymerases, rNTPs for RNA polymerases) for the enzyme's active site. researchgate.netnih.gov

Mechanistic Differences:

Enzyme Specificity and Kinetics: DNA and RNA polymerases are distinct enzymes with different structures and kinetic properties. RNA polymerases generally exhibit much higher Km values for their substrates compared to DNA polymerases. researchgate.netnih.gov This is partly because the cellular concentration of ribonucleoside triphosphates (rNTPs) is in the millimolar range, whereas deoxyribonucleoside triphosphates (dNTPs) are present in the much lower micromolar range. nih.gov Consequently, the inhibitory potency (e.g., Ki value) of an analogue like 3'-O-Aminothymidine-5'-triphosphate can differ significantly between these two classes of enzymes.

Natural Substrate: DNA polymerases utilize deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP), while RNA polymerases use ribonucleoside triphosphates (ATP, GTP, CTP, UTP). samford.edudrugbank.com 3'-O-Aminothymidine-5'-triphosphate is an analogue of dTTP and would therefore be expected to compete more directly and effectively in the context of DNA synthesis. Its effectiveness against RNA polymerase depends on the enzyme's tolerance for a deoxyribose sugar backbone, which can vary between different RNA polymerases.

Table 2: Comparison of Polymerase Inhibition by Nucleotide Analogues

| Feature | DNA Polymerase | RNA Polymerase | Source |

|---|---|---|---|

| Primary Mechanism | Chain Termination | Chain Termination | nih.govcaymanchem.com |

| Natural Substrate | dNTPs (dATP, dCTP, dGTP, dTTP) | rNTPs (ATP, CTP, GTP, UTP) | samford.edudrugbank.com |

| Substrate Concentration | Micromolar (µM) range | Millimolar (mM) range | researchgate.netnih.gov |

| Enzyme Kinetics | Generally lower Km values | Generally higher Km values | researchgate.netnih.gov |

| Proofreading | Often have 3'-5' exonuclease activity | Lack exonuclease proofreading; use backtracking | nih.gov |

Enzymological and Structural Interaction Studies of 3 O Aminothymidine 5 Triphosphate

Interactions with Viral Polymerases

Viral polymerases are essential enzymes for the replication of viral genomes, making them prime targets for antiviral drugs. The interaction of 3'-O-Aminothymidine-5'-triphosphate with these enzymes, particularly from retroviruses and coronaviruses, has been evaluated to determine its inhibitory efficacy.

The reverse transcriptase (RT) of HIV is a critical enzyme that converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. The triphosphate of 3'-O-Aminothymidine has been identified as a potent inhibitor of HIV RT. Research has shown that thymidine (B127349) triphosphate analogs with modifications at the 3' position can effectively inhibit this enzyme.

In comparative studies with other 3'-substituted analogs, 3'-O-Aminothymidine-5'-triphosphate demonstrated significant inhibitory activity against affinity-purified HIV reverse transcriptase. The inhibition constant (Ki) for this compound was found to be in the nanomolar range. Specifically, the Ki values for a series of thymidine triphosphate analogs revealed a hierarchy of inhibitory effectiveness, with a 3'-fluoro substitution being the most potent, followed by the 3'-amino group. researchgate.net This positions 3'-O-Aminothymidine-5'-triphosphate as a more effective inhibitor than both 2',3'-dideoxythymidine triphosphate and 3'-azidothymidine triphosphate (AZT-TP) under the tested conditions. researchgate.net

| Compound | Ki Value (nM) | Relative Effectiveness |

|---|---|---|

| 3'-Fluoro-dTTP | 5 - 13 | 1 (Most Effective) |

| 3'-Amino-dTTP | 2 | |

| 2',3'-Dideoxy-dTTP | 3 | |

| 3'-Azido-dTTP (AZT-TP) | 4 (Least Effective) |

The RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 is the central enzyme responsible for replicating the viral RNA genome and is a key target for antiviral therapeutics. While direct studies on 3'-O-Aminothymidine-5'-triphosphate are limited in the reviewed literature, research on the closely related analog, 3'-azidothymidine-5'-triphosphate (AZT-TP or 3'-N₃-dTTP), provides some insight. Polymerase extension experiments have been used to evaluate the ability of various nucleotide analogs to be incorporated by the SARS-CoV-2 RdRp and terminate RNA synthesis. nih.gov

In these studies, it was demonstrated that while the active triphosphate forms of some FDA-approved drugs could be incorporated and terminate the polymerase reaction, 3'-N₃-dTTP was found to be a poor substrate for the SARS-CoV-2 RdRp. nih.gov This suggests that not all nucleoside analogs that are effective against one type of viral polymerase (like HIV RT) will necessarily be effective against another, such as the RdRp of SARS-CoV-2. The specific interaction and inhibitory potential of 3'-O-Aminothymidine-5'-triphosphate with SARS-CoV-2 RdRp require further direct investigation.

Interactions with Eukaryotic DNA Polymerases

An important aspect of any potential antiviral agent is its selectivity for viral enzymes over host cellular enzymes. To this end, the interaction of nucleoside analogs with human DNA polymerases is a critical area of study. The primary eukaryotic DNA polymerases involved in DNA replication and repair are polymerases alpha, beta, and gamma.

Studies have indicated that several nucleoside analog triphosphates exhibit preferential inhibition of HIV reverse transcriptase when compared to human DNA polymerase gamma. researchgate.net This selectivity is crucial for minimizing cellular toxicity.

While specific kinetic data for 3'-O-Aminothymidine-5'-triphosphate against all three polymerase subtypes is not detailed in the available literature, studies on other nucleoside analogs provide a framework for understanding these interactions. For instance, the triphosphate form of (-)-2'-deoxy-3'-thiacytidine (3TC) was found to inhibit DNA polymerases alpha, beta, and gamma with varying efficiencies. nih.gov The 50% inhibitory concentrations (IC₅₀) were 175 µM, 24.8 µM, and 43.8 µM for polymerases alpha, beta, and gamma, respectively. nih.gov Further kinetic analysis showed that the inhibition of polymerases beta and gamma was competitive with respect to the natural substrate, dCTP, with Ki values of 18.7 µM and 15.8 µM, respectively. nih.gov These findings highlight that nucleoside analogs can have distinct inhibition profiles against different eukaryotic polymerases.

| DNA Polymerase Subtype | IC₅₀ (µM) | Ki (µM) | Type of Inhibition (vs dCTP) |

|---|---|---|---|

| Alpha (α) | 175 | Not Reported | Not Reported |

| Beta (β) | 24.8 | 18.7 | Competitive |

| Gamma (γ) | 43.8 | 15.8 | Competitive |

Interactions with Bacterial RNA Polymerases (e.g., Escherichia coli RNA Polymerase)

Bacterial RNA polymerases are responsible for transcription in prokaryotes and differ structurally and functionally from their eukaryotic and viral counterparts. The potential interaction of 3'-O-Aminothymidine-5'-triphosphate with these enzymes has been considered. However, based on the reviewed scientific literature, there is no significant evidence to suggest that this compound is an inhibitor of bacterial RNA polymerases such as that from Escherichia coli. Studies on other arabinose-based nucleotide analogs, such as ara-ATP, also found no significant inhibition of E. coli DNA or RNA polymerases, suggesting a degree of selectivity of these types of compounds for mammalian and viral enzymes. scispace.com

Kinetic Analysis of Enzyme Inhibition by 3'-O-Aminothymidine-5'-triphosphate

Kinetic analysis is fundamental to understanding the mechanism by which an inhibitor interacts with its target enzyme. Such studies can determine the type of inhibition (e.g., competitive, non-competitive) and quantify the inhibitor's potency through parameters like the inhibition constant (Ki).

For 3'-O-Aminothymidine-5'-triphosphate, kinetic studies have focused primarily on its interaction with HIV reverse transcriptase. The inhibition mechanism is competitive with respect to the natural substrate, thymidine triphosphate (dTTP). researchgate.net This means the analog directly competes with dTTP for binding to the active site of the enzyme. The potency of this inhibition is reflected in its low nanomolar Ki value (in the range of 5-13 nM), which indicates a high affinity for the viral enzyme. researchgate.net This competitive inhibition mechanism is a common feature among many nucleoside analog inhibitors that target polymerases. The analysis of how inhibitors affect kinetic parameters like Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity) is crucial for characterizing their mode of action. khanacademy.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 3'-O-Aminothymidine-5'-triphosphate |

| 3'-O-Aminothymidine |

| 3'-azidothymidine triphosphate (AZT-TP) |

| 3'-Fluoro-thymidine triphosphate (3'-Fluoro-dTTP) |

| 2',3'-dideoxythymidine triphosphate |

| (-)-2'-deoxy-3'-thiacytidine 5'-triphosphate (3TC-TP) |

| Deoxycytidine triphosphate (dCTP) |

| Thymidine triphosphate (dTTP) |

| 9-β-D-arabinofuranosyladenine 5'-triphosphate (ara-ATP) |

Determination of Enzyme Kinetic Parameters (e.g., K_m, K_i)

The inhibitory potential of a nucleoside analog is quantified by its kinetic parameters, primarily the Michaelis constant (K_m) and the inhibition constant (K_i). While specific kinetic data for 3'-O-Aminothymidine-5'-triphosphate is not extensively documented in publicly available literature, studies on the closely related analog, 3'-amino-2',3'-dideoxythymidine 5'-triphosphate (3'-NH₂-ddTTP), provide valuable insights.

In a study examining the inhibitory effects of various 3'-modified 2',3'-dideoxythymidine 5'-triphosphate derivatives on the reverse transcriptase from Rauscher murine leukemia virus, 3'-NH₂-ddTTP was found to be a competitive inhibitor with respect to the natural substrate, dTTP. nih.gov The K_i value for 3'-NH₂-ddTTP was determined to be significantly lower than the K_m for dTTP, indicating a strong affinity of the inhibitor for the enzyme. nih.gov

Another related compound, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP), has been shown to inhibit DNA polymerase delta with a K_i of approximately 40 µM for replication and 25 µM for repair synthesis. rsc.org In contrast, the K_i for DNA polymerase alpha was much higher (greater than 200 µM), and for DNA polymerase beta, it was much lower (less than 2 µM), highlighting the differential sensitivity of various polymerases to these inhibitors. rsc.org

Table 1: Enzyme Kinetic Parameters for 3'-Modified Thymidine Analogs

| Compound | Enzyme | Parameter | Value |

| 3'-amino-2',3'-dideoxythymidine 5'-triphosphate (3'-NH₂-ddTTP) | Rauscher Murine Leukemia Virus Reverse Transcriptase | K_i | Not explicitly stated, but competitive inhibition noted nih.gov |

| 3'-azido-2',3'-dideoxythymidine 5'-triphosphate (3'-N₃-ddTTP) | Rauscher Murine Leukemia Virus Reverse Transcriptase | K_i | 1.8 µM nih.gov |

| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Rauscher Murine Leukemia Virus Reverse Transcriptase | K_i | 9.3 µM nih.gov |

| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Human DNA Polymerase Delta (Replication) | K_i | ~40 µM rsc.org |

| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Human DNA Polymerase Delta (Repair Synthesis) | K_i | ~25 µM rsc.org |

| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Human DNA Polymerase Alpha | K_i | >200 µM rsc.org |

| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Human DNA Polymerase Beta | K_i | <2 µM rsc.org |

| dTTP (Natural Substrate) | Rauscher Murine Leukemia Virus Reverse Transcriptase | K_m | 30 µM nih.gov |

This table presents data for close analogs of 3'-O-Aminothymidine-5'-triphosphate to provide context on its potential kinetic behavior.

Characterization of Competitive and Non-Competitive Inhibition Modes

The mode of inhibition provides crucial information about the mechanism by which a compound exerts its effect. Inhibition can be broadly categorized as competitive, non-competitive, uncompetitive, or mixed.

Studies on 3'-amino-2',3'-dideoxythymidine 5'-triphosphate (3'-NH₂-ddTTP) have characterized its interaction with Rauscher murine leukemia virus reverse transcriptase as a competitive inhibitor with respect to the natural substrate, dTTP. nih.gov This indicates that 3'-NH₂-ddTTP directly competes with dTTP for binding to the active site of the enzyme. The structural similarity between the analog and the natural substrate allows it to occupy the same binding pocket, thereby preventing the incorporation of dTTP and halting DNA synthesis.

In contrast, other inhibitors, such as isosteviol, have been shown to act as non-competitive inhibitors of mammalian DNA polymerases. nih.gov Isosteviol was found to be non-competitive with both the DNA template-primer and the nucleotide substrate, suggesting that it binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. nih.gov

While the primary mode of inhibition for 3'-amino-substituted thymidine analogs appears to be competitive, the possibility of mixed or non-competitive inhibition under different enzymatic conditions or with different polymerases cannot be entirely ruled out without further specific investigation. The nature of the enzyme, the specific isoform, and the experimental conditions can all influence the observed inhibition kinetics.

Structural Basis of Enzyme-3'-O-Aminothymidine-5'-triphosphate Interactions

Understanding the structural interactions between an inhibitor and its target enzyme is fundamental to elucidating its mechanism of action and for the rational design of more potent and specific drugs.

The binding of a nucleotide, whether it be a natural substrate or an inhibitor, to the active site of a polymerase induces significant conformational changes in the enzyme. Generally, DNA polymerases exist in an "open" conformation in the absence of the correct nucleotide. Upon binding of a complementary dNTP, the "fingers" domain of the polymerase rotates to close around the nucleotide, creating a snug active site that is poised for catalysis.

For an inhibitor like 3'-O-Aminothymidine-5'-triphosphate, it is expected to bind within the dNTP-binding pocket of the polymerase active site. The triphosphate moiety would interact with the conserved residues that coordinate the phosphate (B84403) groups of the incoming nucleotide. The thymine (B56734) base would form hydrogen bonds with the corresponding adenine (B156593) in the template strand. The key feature, the 3'-amino group, would be positioned where the 3'-hydroxyl group of a natural dNTP would be.

The absence of the 3'-hydroxyl group and the presence of the 3'-amino group are critical for its function as a chain terminator. Once incorporated into the growing DNA chain, the 3'-amino group cannot participate in the nucleophilic attack required to form the next phosphodiester bond, thus terminating DNA synthesis. nih.gov Studies on 3'-amino-2',3'-dideoxynucleoside 5'-triphosphates have shown their ability to terminate DNA synthesis catalyzed by various DNA polymerases, including E. coli DNA polymerase I, Klenow fragment, and bacteriophage T4 DNA polymerase. nih.gov

The ionization state of the 3'-amino group, determined by its pKa, is a critical factor influencing the inhibitory activity of 3'-O-Aminothymidine-5'-triphosphate. The pKa of a functional group dictates its charge at a given pH. For the 3'-amino group to be an effective nucleophile for incorporation, or to interact favorably with residues in the active site, its protonation state is crucial.

A general principle in enzyme-catalyzed reactions is that the ionization state of both the substrate and the catalytic residues in the enzyme's active site must be optimal for the reaction to proceed. It has been suggested that for base pairing and duplex formation in nucleic acids, there is a narrow window of optimal pKa values for the heterocyclic bases. rsc.org This concept can be extended to the interaction of nucleotide analogs with polymerases. The charge of the 3'-amino group will affect its hydrogen bonding capacity and electrostatic interactions within the active site, thereby influencing the binding affinity (and thus K_i) and the rate of incorporation. A protonated amino group (NH₃⁺) would have different interactions compared to a neutral amino group (NH₂), potentially impacting the precise positioning of the analog within the active site and its subsequent effect on the enzyme's function. Further research is needed to determine the precise pKa of the 3'-amino group of 3'-O-Aminothymidine-5'-triphosphate and to correlate its ionization state with its inhibitory potency against various polymerases.

Applications of 3 O Aminothymidine 5 Triphosphate in Advanced Molecular Biology Technologies

Contributions to DNA Sequencing Methodologies

The landscape of molecular biology has been profoundly shaped by the development of sophisticated DNA sequencing technologies. Central to many of these advancements is the use of modified nucleotides that act as chain terminators, allowing for the controlled synthesis of DNA and the subsequent determination of its sequence. Among these crucial reagents, 3'-O-Aminothymidine-5'-triphosphate, a synthetic analog of the natural deoxythymidine triphosphate (dTTP), has emerged as a valuable tool. Its unique 3'-amino group serves as a block to the extension of a growing DNA strand by DNA polymerase, a property that has been ingeniously exploited in various sequencing methodologies.

Utility as Chain Terminators in Enzymatic DNA Sequencing (e.g., Sanger Sequencing)

The foundational principle of Sanger sequencing, also known as the chain-termination method, relies on the incorporation of dideoxynucleoside triphosphates (ddNTPs) to halt DNA synthesis. khanacademy.org Research has demonstrated that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates, including the thymine (B56734) analog, are effective terminators of DNA synthesis catalyzed by various DNA polymerases. nih.gov These amino-modified nucleotides are incorporated into the 3'-terminus of a primer, effectively stopping further elongation of the DNA chain. nih.gov This termination is a critical step in generating the nested set of DNA fragments of varying lengths that are then separated by size to reveal the DNA sequence. khanacademy.org The effectiveness of these aminonucleoside triphosphates as terminators has been shown to be even more potent than other well-known inhibitors of DNA synthesis. nih.gov

The core utility of these modified nucleotides lies in their ability to be recognized and incorporated by DNA polymerases, yet they lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. wikipedia.org This strategic interruption of the polymerization process is the cornerstone of the Sanger sequencing workflow. khanacademy.org

Integration into Novel Sequencing Platforms (e.g., ClickSeq)

Further innovation in sequencing technology has led to the development of novel platforms like ClickSeq, which utilizes a unique "click-chemistry" approach for library preparation. nih.govillumina.com This method circumvents the need for traditional enzymatic ligation, instead relying on the copper-catalyzed azide-alkyne cycloaddition. wikipedia.org In the ClickSeq workflow for RNA sequencing, reverse transcription is performed in the presence of 3'-azido-nucleotides (AzNTPs), which act as chain terminators. nih.govwikipedia.org This process generates single-stranded cDNA fragments with a 3'-azido group. wikipedia.org These fragments are then "clicked" to an alkyne-modified DNA adapter. nih.govwikipedia.org

A variation of this method, known as Poly(A)-ClickSeq, is specifically designed to sequence the 3' ends of messenger RNAs. clickseqtechnologies.comnih.gov In this adaptation, reverse transcription is initiated using an oligo-dT primer and carried out in the presence of 3'-azido-dATP (AzATP), 3'-azido-dGTP (AzGTP), and 3'-azido-dCTP (AzCTP), but notably, not 3'-azido-dTTP (AzTTP). nih.gov This strategic omission ensures that chain termination occurs within the 3' untranslated region (UTR) of the mRNA, just upstream of the poly(A) tail, providing valuable information about gene expression and alternative polyadenylation. nih.gov The resulting 3'-azido-terminated cDNA fragments are then processed similarly to the standard ClickSeq protocol. nih.gov

Table 1: Comparison of Sequencing Technologies Utilizing 3'-Modified Nucleotides

| Technology | Role of 3'-Modified Nucleotide | Key Feature |

|---|---|---|

| Sanger Sequencing | Irreversible chain termination nih.gov | Generates a nested set of DNA fragments for size-based separation and sequence determination. khanacademy.org |

| Sequencing-by-Synthesis (NGS) | Reversible chain termination nih.gov | Allows for iterative cycles of nucleotide incorporation, detection, and cleavage for high-throughput sequencing. nih.gov |

| ClickSeq | Chain termination to generate 3'-azido-modified cDNA fragments nih.govwikipedia.org | Utilizes "click-chemistry" for efficient adapter ligation, reducing artifactual chimeras. illumina.comwikipedia.org |

| Poly(A)-ClickSeq | Targeted chain termination upstream of the poly(A) tail nih.gov | Enables specific sequencing of the 3' ends of mRNAs for transcriptomic analysis. clickseqtechnologies.comnih.gov |

Nucleic Acid Labeling and Molecular Probe Development

The ability to attach specific labels to nucleic acids is fundamental for a wide range of molecular biology techniques, including the visualization, tracking, and quantification of DNA and RNA. 3'-O-Aminothymidine-5'-triphosphate and related compounds have proven to be valuable reagents in the development of sophisticated labeling strategies.

Strategies for 3'-End Labeling of DNA and RNA

The 3'-end of a nucleic acid is a common target for the attachment of labels. One established method for 3'-end labeling of RNA involves the use of T4 RNA ligase, which catalyzes the ligation of a donor molecule, such as a radiolabeled cytidine (B196190) 3',5'-bisphosphate ([5'-32P]pCp), to the 3'-hydroxyl terminus of an RNA acceptor. thermofisher.comresearchgate.netneb.com This technique is useful for applications like analyzing RNA structure and mapping protein binding sites. thermofisher.com

Another approach for 3'-end labeling of RNA utilizes yeast poly(A) polymerase in conjunction with a chain-terminating nucleotide like 3'-deoxyadenosine 5'-[α-32P]triphosphate (cordycepin). nih.gov This enzyme adds the labeled, chain-terminating nucleotide to the 3'-hydroxyl end of the RNA molecule. nih.gov

The introduction of a 3'-amino group on a nucleotide triphosphate, such as in 3'-O-aminothymidine-5'-triphosphate, provides a reactive handle for the attachment of various labels. This amino group can be chemically modified to conjugate with a wide array of molecules, including fluorophores and other reporter groups.

Fluorescent and Chemo-Enzymatic Labeling Techniques

The development of fluorescently labeled nucleotides has been a significant advancement, enabling the direct detection of nucleic acids in numerous applications. The synthesis of nucleoside triphosphates that are both fluorescently tagged and possess a 3'-O-amino blocking group presents a synthetic challenge but offers great utility in technologies like sequencing-by-synthesis. nih.gov These dual-function molecules allow for both chain termination and signal generation in a single step. nih.gov

Chemo-enzymatic labeling combines the specificity of enzymatic reactions with the versatility of chemical modifications. nih.govnih.gov In the context of nucleic acid labeling, an enzyme can be used to incorporate a modified nucleotide containing a reactive group, such as the amino group in 3'-O-aminothymidine-5'-triphosphate. Subsequently, this reactive group can be chemically conjugated to a desired label. This approach allows for the site-specific introduction of a wide variety of labels that may not be amenable to direct enzymatic incorporation. For instance, thioamide-modified thymidine (B127349) triphosphates have been synthesized and subsequently labeled with fluorescein (B123965) for use in DNA sequencing experiments. nih.gov

The ability to synthesize specifically labeled compounds is crucial for elucidating enzymatic reaction mechanisms through techniques like kinetic isotope effect studies. nih.gov This highlights the broader importance of developing novel chemo-enzymatic strategies for creating tailored molecular probes. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3'-O-Aminothymidine-5'-triphosphate | - |

| Deoxythymidine triphosphate | dTTP |

| Dideoxynucleoside triphosphates | ddNTPs |

| 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates | - |

| 3'-azido-nucleotides | AzNTPs |

| 3'-azido-dATP | AzATP |

| 3'-azido-dGTP | AzGTP |

| 3'-azido-dCTP | AzCTP |

| 3'-azido-dTTP | AzTTP |

| Cytidine 3',5'-bisphosphate | pCp |

| 3'-deoxyadenosine 5'-[α-32P]triphosphate | Cordycepin |

| Thioamide-modified thymidine triphosphates | - |

Design of Probes for Enzyme Mechanistic Studies and Biochemical Assays

The unique chemical properties of 3'-O-Aminothymidine-5'-triphosphate (3'-O-NH2-dTTP) make it a valuable tool for the design of specialized probes in enzyme mechanistic studies and for the development of novel biochemical assays. Its 3'-amino group, replacing the natural 3'-hydroxyl group, allows for specific chemical labeling and serves as a termination point for polymerase-catalyzed DNA synthesis. This characteristic is instrumental in dissecting the intricate mechanisms of various enzymes involved in nucleic acid metabolism.

One of the primary applications of 3'-O-NH2-dTTP and its analogs, such as 3'-amino-3'-deoxyadenosine-5'-O-triphosphate, is in the study of enzymes like kinases and ligases. caymanchem.com These modified nucleotides can be used to quantify the substrate specificity of such enzymes, providing insights into their active site architecture and catalytic mechanisms. caymanchem.com By serving as a substrate analog, 3'-O-NH2-dTTP can help in determining key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), which are fundamental to understanding enzyme function.

Furthermore, the 3'-amino group provides a reactive handle for the attachment of various reporter molecules, including fluorophores, biotin, or other affinity tags. This allows for the creation of customized probes for use in a variety of biochemical assays. For instance, a fluorescently labeled 3'-O-NH2-dTTP can be used to monitor the activity of DNA polymerases in real-time or to label the 3'-terminus of DNA strands for detection in techniques like fluorescence resonance energy transfer (FRET)-based assays.

The ability of 3'-amino-modified nucleotides to act as chain terminators for DNA and RNA polymerases is a critical feature exploited in mechanistic studies. caymanchem.com This property allows researchers to pause enzymatic reactions at specific points, enabling the isolation and analysis of reaction intermediates. This "snapshot" approach is invaluable for elucidating the step-by-step process of enzymatic catalysis.

Table 1: Applications of 3'-O-Aminothymidine-5'-triphosphate Analogs in Enzyme Studies

| Enzyme Class | Application | Analog Used | Research Finding |

| Kinases | Quantifying substrate specificity | 3'-Amino-3'-deoxyadenosine-5'-O-triphosphate | Useful as a probe for ATP-requiring enzymes. caymanchem.com |

| Ligases | Quantifying substrate specificity | 3'-Amino-3'-deoxyadenosine-5'-O-triphosphate | Can be used to study ATP-dependent ligation reactions. caymanchem.com |

| DNA Polymerases | Chain termination for sequencing | 3'-amino-dNTPs | Act as terminators of DNA synthesis. |

| RNA Polymerases | Chain termination studies | 3'-Amino-3'-deoxyguanosine-5'-O-triphosphate | Terminates RNA strand synthesis catalyzed by E. coli RNA polymerase. caymanchem.com |

Investigations into DNA Replication and Repair Mechanisms

Probing DNA Primase Activity and Initiation of DNA Synthesis

DNA primase is a specialized RNA polymerase that synthesizes short RNA primers required to initiate DNA synthesis by DNA polymerases. wikipedia.orgkhanacademy.orgyoutube.comyoutube.com Understanding the mechanism of DNA primase is crucial for a complete picture of DNA replication. While direct studies utilizing 3'-O-Aminothymidine-5'-triphosphate to probe DNA primase are not extensively documented, the principles of using modified nucleotides suggest its potential as a valuable research tool in this area.

For instance, studies with arabinosylnucleoside 5'-triphosphates (araNTPs) have shown that these analogs can inhibit DNA primase activity. nih.gov Specifically, araATP was found to be a potent inhibitor of primer RNA synthesis. nih.gov This indicates that the primase active site can accommodate nucleotide analogs with modifications at the sugar moiety. Given that 3'-O-NH2-dTTP also possesses a modified 3'-position, it is plausible that it could act as a competitive inhibitor or a chain-terminating substrate for DNA primase.

If 3'-O-NH2-dTTP is incorporated by DNA primase, it would lead to the termination of the RNA primer, as the 3'-amino group cannot form a phosphodiester bond with the subsequent nucleotide. This would allow researchers to precisely map the initiation sites of DNA synthesis and to study the kinetics of primer formation. By varying the concentration of 3'-O-NH2-dTTP and the natural ribonucleoside triphosphates, one could dissect the substrate binding and catalytic steps of the primase reaction.

Table 2: Potential Use of 3'-O-Aminothymidine-5'-triphosphate in DNA Primase Studies

| Experimental Approach | Expected Outcome | Mechanistic Insight |

| Competitive Inhibition Assay | Determination of Ki value for 3'-O-NH2-dTTP | Affinity of the primase active site for 3'-modified nucleotides. |

| Primer Extension Analysis | Termination of primer synthesis upon incorporation | Identification of primer initiation sites and processivity of the primase. |

| Pre-steady-state Kinetics | Measurement of single-turnover incorporation rates | Elucidation of the catalytic mechanism and rate-limiting steps. |

Use in Studies of DNA Ligase and Other DNA Repair Enzymes

DNA ligases are essential enzymes that join breaks in the phosphodiester backbone of DNA, a critical step in DNA replication, recombination, and repair. neb.com These enzymes typically utilize ATP as a cofactor to adenylate the 5'-phosphate at a nick before catalyzing the formation of a phosphodiester bond with the adjacent 3'-hydroxyl group. The study of DNA ligase mechanism can be facilitated by the use of ATP analogs.

While direct application of 3'-O-Aminothymidine-5'-triphosphate in DNA ligase studies is not prominently reported, its structural analog, 3'-amino-3'-deoxyadenosine-5'-O-triphosphate, has been proposed as a probe for quantifying the ATP substrate specificity of ligases. caymanchem.com This suggests that 3'-O-NH2-dTTP, if converted to its corresponding adenosine (B11128) analog, could be a valuable tool to investigate the adenylation step of the ligation reaction. By replacing ATP with a non-hydrolyzable or slowly-hydrolyzable analog, researchers can trap the enzyme-AMP intermediate, providing insights into the catalytic cycle.

In the broader context of DNA repair, enzymes such as DNA polymerases and polynucleotide kinases are often involved. The ability of 3'-amino-modified nucleotides to act as chain terminators for DNA polymerases makes them suitable for studying the gap-filling synthesis that occurs during various DNA repair pathways. For instance, in base excision repair, a DNA polymerase fills a single-nucleotide gap. The incorporation of a 3'-O-NH2-dNTP would halt this process, allowing for the analysis of the repair intermediate.

Furthermore, some DNA repair processes involve the removal of blocking groups from the 3'-end of DNA strands. While not a direct application of 3'-O-NH2-dTTP as a substrate, its presence at a 3'-terminus could be used to design specific substrates to test the activity of enzymes that process blocked 3'-ends.

Table 3: Potential Applications of 3'-Amino-Modified Nucleotides in DNA Repair Studies

| DNA Repair Enzyme | Potential Application of 3'-Amino-dNTPs | Research Goal |

| DNA Ligase | As an ATP analog (adenosine form) | To study the adenylation step and trap reaction intermediates. |

| DNA Polymerase (in repair) | As a chain terminator | To map the sites of repair synthesis and study polymerase fidelity. |

| 3'-Phosphatase/Kinase | As part of a synthetic DNA substrate | To assay the activity of enzymes that modify DNA termini. |

Comparative Biochemical Analysis of 3 O Aminothymidine 5 Triphosphate

Comparative Studies with Dideoxynucleotide Triphosphates (ddNTPs)

3'-O-Aminothymidine-5'-triphosphate, an analog of thymidine (B127349) triphosphate, has been a subject of comparative biochemical studies alongside the well-established chain-terminating dideoxynucleotide triphosphates (ddNTPs). These investigations have revealed both similarities and key differences in their mechanisms of action and their efficacy as inhibitors of DNA polymerases.

Early research demonstrated that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates, including the thymidine analog, are potent inhibitors of various DNA polymerases, such as DNA polymerase I, calf thymus DNA polymerase α, and rat liver DNA polymerase β. nih.govnih.gov The inhibitory effect of these amino-analogs was found to be significantly greater than that of the corresponding ddNTPs. nih.govnih.gov This enhanced inhibition is attributed to their ability to be incorporated into the 3'-terminus of a growing DNA chain, leading to its termination. nih.govnih.govresearchgate.net The substitution of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis. researchgate.net

While both 3'-O-aminothymidine-5'-triphosphate and ddTTP act as chain terminators, their inhibitory potential can vary depending on the specific polymerase. For instance, in studies with Rauscher murine leukemia virus reverse transcriptase, ddTTP exhibited competitive inhibition with respect to the natural substrate dTTP, with a determined Ki value. nih.gov In contrast, 3'-amino-2',3'-dideoxythymidine 5'-triphosphate (3'-NH2-ddTTP) did not show the same competitive inhibition under the tested conditions, suggesting a different mode of interaction with the enzyme. nih.gov

The efficiency of DNA synthesis inhibition by ddNTPs is known to differ among various DNA polymerases. For example, DNA synthesis catalyzed by DNA polymerases β and γ is readily inhibited by ddTTP, whereas DNA polymerase α is significantly more resistant. researchgate.net This differential sensitivity has been a valuable tool in distinguishing the roles of different polymerases in DNA replication. researchgate.net

The table below summarizes the comparative inhibitory effects of 3'-O-Aminothymidine-5'-triphosphate and ddNTPs on different DNA polymerases.

| Compound | Polymerase | Organism/Tissue | Inhibition Mechanism | Relative Potency | Reference |

| 3'-O-Aminothymidine-5'-triphosphate | DNA Polymerase I | Escherichia coli | Chain Terminator | Higher than ddNTPs | nih.govnih.gov |

| DNA Polymerase α | Calf Thymus | Chain Terminator | Higher than ddNTPs | nih.govnih.gov | |

| DNA Polymerase β | Rat Liver | Chain Terminator | Higher than ddNTPs | nih.govnih.gov | |

| Dideoxythymidine triphosphate (ddTTP) | Reverse Transcriptase | Rauscher Murine Leukemia Virus | Competitive with dTTP | Ki = 9.3 µM | nih.gov |

| DNA Polymerase β | Not Specified | Chain Terminator | Sensitive | researchgate.net | |

| DNA Polymerase γ | Not Specified | Chain Terminator | Sensitive | researchgate.net | |

| DNA Polymerase α | Not Specified | Chain Terminator | Resistant | researchgate.net |

Comparative Inhibition Profiles with Azidothymidine Triphosphate (AZTTP)

The inhibitory properties of 3'-O-Aminothymidine-5'-triphosphate have also been compared with those of azidothymidine triphosphate (AZTTP), the active form of the antiretroviral drug zidovudine (B1683550) (AZT). Both compounds are thymidine analogs that, after incorporation into a growing DNA chain, lead to its termination due to the modification at the 3' position of the deoxyribose sugar.

AZTTP is a well-characterized inhibitor of human immunodeficiency virus (HIV) reverse transcriptase. nih.govnih.gov It acts as a competitive inhibitor with respect to the natural substrate, dTTP. nih.gov The selectivity of AZT is based on its approximately 100-fold greater affinity for HIV reverse transcriptase compared to human DNA polymerases. stackexchange.com However, at higher concentrations, AZTTP can also inhibit cellular DNA polymerases, particularly mitochondrial DNA polymerase γ, which can contribute to the drug's toxicity. nih.govstackexchange.com

Studies comparing various sugar-modified dTTP analogs have shown that both 3'-azidothymidine 5'-triphosphate (N3dTTP or AZTTP) and 3'-fluorothymidine 5'-triphosphate (FdTTP) are highly effective inhibitors of HIV-associated reverse transcriptase. nih.gov Kinetic analyses revealed that both compounds exhibit a competitive type of inhibition with similar Ki values. nih.gov

While direct comparative studies detailing the inhibition constants of 3'-O-Aminothymidine-5'-triphosphate against a wide range of polymerases alongside AZTTP are not extensively available in the provided search results, the existing data on related compounds allow for a general comparison. For instance, research on various 3'-modified ddTTP derivatives as inhibitors of Rauscher murine leukemia virus reverse transcriptase showed that 3'-azido-ddTTP had a lower Ki value (stronger inhibition) than ddTTP itself. nih.gov This suggests that the nature of the 3' substituent plays a crucial role in the inhibitory potency.

The following table presents a comparative overview of the inhibitory characteristics of 3'-O-Aminothymidine-5'-triphosphate and AZTTP.

| Compound | Target Enzyme | Inhibition Mechanism | Key Findings | Reference |

| 3'-O-Aminothymidine-5'-triphosphate | DNA Polymerase I, α, β | Chain Terminator | More potent inhibitor than ddNTPs. | nih.govnih.gov |

| Azidothymidine triphosphate (AZTTP) | HIV Reverse Transcriptase | Competitive with dTTP | Highly selective for viral reverse transcriptase over host DNA polymerases. | nih.govstackexchange.com |

| DNA Polymerase γ | Inhibitor | Can be inhibited at higher concentrations, potentially leading to toxicity. | nih.govstackexchange.com | |

| Rauscher Murine Leukemia Virus Reverse Transcriptase | Competitive with dTTP | Ki value of 1.8 µM for 3'-azido-ddTTP, indicating strong inhibition. | nih.gov |

Future Research Directions and Unexplored Avenues for 3 O Aminothymidine 5 Triphosphate

Design and Synthesis of Advanced 3'-O-Aminothymidine-5'-triphosphate Analogs with Enhanced Specificity

The development of novel analogs of 3'-O-Aminothymidine-5'-triphosphate with enhanced specificity for target enzymes, such as viral reverse transcriptases or specific DNA polymerases, represents a primary area for future investigation. The strategic modification of its chemical structure can lead to compounds with improved therapeutic indices and reduced off-target effects.

Key strategies for the design and synthesis of advanced analogs include:

Modification of the 3'-Amino Group: The reactivity and nucleophilicity of the 3'-amino group can be fine-tuned by its conversion to various substituted amines, amides, or other nitrogen-containing functionalities. For instance, the synthesis of 3'-O-(ω-aminoalkoxymethyl)thymidine 5'-triphosphates has been reported, where the amino group is tethered to the 3'-oxygen via a linker. nih.gov This approach allows for the attachment of various reporter groups, such as fluorescent dyes, and can influence the interaction of the nucleotide with the active site of a polymerase.

Alterations to the Sugar Moiety: Introduction of substituents on the sugar ring can modulate the conformational preferences of the nucleoside and its binding affinity for target enzymes. For example, the synthesis of 3'-modified deoxy- and ribonucleosides with altered stereochemistry or the introduction of fluorine atoms has been explored for other nucleoside analogs and could be applied to 3'-O-Aminothymidine-5'-triphosphate. nih.gov

Modifications of the Triphosphate Chain: The triphosphate moiety is crucial for the interaction with the catalytic site of polymerases. Analogs with modified triphosphate chains, such as those containing non-hydrolyzable linkages or altered charge distribution, could exhibit enhanced stability or selectivity for specific enzymes. Research on triphosphate mimics (P3Ms) for other nucleoside analogs has shown promise in improving their inhibitory properties against viral polymerases like HIV-1 reverse transcriptase. acs.org

The synthesis of these advanced analogs will require sophisticated chemical strategies, often involving multi-step reaction sequences with careful protection and deprotection of reactive functional groups. google.com The ultimate goal is to create a library of 3'-O-Aminothymidine-5'-triphosphate derivatives that can be screened for enhanced and specific biological activity.

Integration into Novel High-Throughput Screening and Diagnostic Assays

The ability of 3'-O-Aminothymidine-5'-triphosphate and its analogs to act as substrates or inhibitors for DNA polymerases makes them valuable tools for the development of innovative high-throughput screening (HTS) and diagnostic assays.

High-Throughput Screening (HTS):

HTS platforms are instrumental in modern drug discovery for identifying novel enzyme inhibitors. nih.govnih.govmdpi.comufl.edu 3'-O-Aminothymidine-5'-triphosphate can be integrated into HTS assays designed to discover inhibitors of specific DNA polymerases, particularly those from pathogenic organisms.

A potential HTS assay could be designed as follows:

A specific DNA polymerase (e.g., a viral reverse transcriptase) is incubated with a DNA template-primer.

A mixture of standard deoxynucleoside triphosphates (dNTPs) and a labeled version of 3'-O-Aminothymidine-5'-triphosphate (e.g., fluorescently tagged) is added.

In the absence of an inhibitor, the polymerase will incorporate the labeled analog, leading to a detectable signal.

When a potential inhibitor is present, the polymerase activity is reduced or abolished, resulting in a decrease or absence of the signal.

This format allows for the rapid screening of large compound libraries to identify molecules that specifically interfere with the utilization of the 3'-amino-modified nucleotide by the target polymerase. nih.gov

Interactive Table: Potential HTS Assay Parameters

| Parameter | Description | Example |

| Target Enzyme | The specific DNA polymerase to be inhibited. | HIV-1 Reverse Transcriptase, Hepatitis B Virus Polymerase |

| Substrate | Labeled 3'-O-Aminothymidine-5'-triphosphate analog. | Fluorescently-labeled 3'-O-Aminothymidine-5'-triphosphate |

| Detection Method | The technique used to measure polymerase activity. | Fluorescence Resonance Energy Transfer (FRET), Luminescence |

| Compound Library | The collection of molecules to be screened. | Small molecule libraries, natural product extracts |

Diagnostic Assays:

The unique properties of 3'-O-Aminothymidine-5'-triphosphate also lend themselves to the development of novel diagnostic tools. Amine-modified nucleotides are frequently used for labeling DNA probes. jenabioscience.com By incorporating a detectable label (e.g., a fluorophore or a hapten) onto the 3'-amino group, 3'-O-Aminothymidine-5'-triphosphate can be used to generate labeled nucleic acid probes for various diagnostic applications, such as in situ hybridization or PCR-based assays. nih.govnih.govacs.org

For instance, a fluorescently labeled 3'-O-Aminothymidine-5'-triphosphate analog could be used in a primer extension-based assay to detect the presence of a specific DNA or RNA sequence from a pathogen. The incorporation of the labeled nucleotide by a polymerase would generate a fluorescent signal, indicating a positive result. The development of such assays would require careful optimization of the labeled analog and the reaction conditions to ensure high sensitivity and specificity. mdpi.commdpi.com

Computational Modeling and In Silico Approaches for Predicting Interactions and Designing Derivatives

Computational modeling and in silico design are powerful tools that can accelerate the development of novel 3'-O-Aminothymidine-5'-triphosphate analogs with desired properties. nih.govdovepress.com These methods provide valuable insights into the molecular interactions between the nucleotide and its target enzyme, guiding the rational design of more potent and selective derivatives.

Molecular Docking:

Molecular docking simulations can predict the binding orientation and affinity of 3'-O-Aminothymidine-5'-triphosphate and its analogs within the active site of a DNA polymerase. nih.gov By understanding how the 3'-amino group and other modifications interact with specific amino acid residues in the enzyme's active site, researchers can design new analogs with improved binding characteristics. For example, docking studies could reveal whether a longer or more flexible linker on the 3'-amino group would lead to more favorable interactions. acs.org

Molecular Dynamics (MD) Simulations:

In Silico Design of Derivatives:

The insights gained from molecular docking and MD simulations can be used to design a virtual library of novel 3'-O-Aminothymidine-5'-triphosphate derivatives. These virtual compounds can then be screened in silico for their predicted binding affinity and other desirable properties before embarking on their chemical synthesis. nih.gov This approach, often referred to as structure-based drug design, can significantly reduce the time and cost associated with the discovery of new therapeutic agents.

Interactive Table: In Silico Approaches for 3'-O-Aminothymidine-5'-triphosphate Research

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predict binding mode and affinity in the polymerase active site. | Identify key interactions and guide the design of analogs with improved binding. |

| Molecular Dynamics | Simulate the dynamic behavior of the nucleotide-polymerase complex. | Understand conformational changes and the mechanism of incorporation or inhibition. |

| Free Energy Perturbation | Calculate the relative binding free energies of different analogs. | Prioritize the synthesis of the most promising derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity. | Predict the activity of new, unsynthesized analogs. |

By leveraging these computational tools, researchers can adopt a more rational and efficient approach to the design and development of next-generation 3'-O-Aminothymidine-5'-triphosphate analogs for a wide range of therapeutic and diagnostic applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3'-O-Aminothymidine-5'-triphosphate, and how are they experimentally determined?

- Methodological Answer : Key properties include its molecular weight (481.18 g/mol), physical state (transparent liquid), and stability under specific conditions. Techniques such as mass spectrometry (for molecular weight validation), nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment are critical. Stability studies under varying pH, temperature, and light exposure can elucidate degradation profiles. Avoid storage with strong oxidizers, as incompatibility may lead to hazardous decomposition products like nitrogen oxides .

Q. How should researchers handle and store 3'-O-Aminothymidine-5'-triphosphate to maintain its integrity?

- Methodological Answer : Store in airtight containers under inert atmospheres (e.g., argon or nitrogen) at -20°C to minimize hydrolysis. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers). Safety protocols include using chemical-resistant gloves and fume hoods during handling. Stability monitoring via periodic HPLC analysis is recommended to detect degradation .

Advanced Research Questions

Q. What experimental approaches are used to study the antiretroviral mechanism of 3'-O-Aminothymidine-5'-triphosphate?

- Methodological Answer : Mechanistic studies involve:

- Reverse transcriptase (RT) inhibition assays : Measure incorporation efficiency into viral DNA using radiolabeled triphosphates or fluorescence-based kinetic assays.

- Apoptosis pathway analysis : Use flow cytometry or caspase-3/7 activity assays to quantify programmed cell death in infected cell lines.

- Competitive inhibition studies : Compare inhibition constants (Ki) against natural dTTP to assess binding affinity to RT .

Q. How can 3'-O-Aminothymidine-5'-triphosphate be optimized as a non-cleavable substrate for DNA polymerases?

- Methodological Answer : Modify the triphosphate moiety (e.g., α,β-methylene substitutions) to resist enzymatic hydrolysis. Evaluate incorporation efficiency using primer extension assays with template-specific DNA polymerases. Compare kinetic parameters (e.g., , ) with natural substrates. Structural analysis via X-ray crystallography can identify steric or electronic hindrances .

Q. How do researchers resolve contradictions in reported data on 3'-O-Aminothymidine-5'-triphosphate's enzyme inhibition efficacy?

- Methodological Answer : Address discrepancies by:

- Reproducibility checks : Replicate experiments under identical buffer conditions (e.g., pH, ionic strength).

- Orthogonal validation : Use alternative assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) to confirm binding affinities.

- Meta-analysis : Compare enzyme isoforms (e.g., HIV-1 RT vs. host polymerases) to identify selectivity variations .

Q. What strategies are employed to synthesize and purify 3'-O-Aminothymidine-5'-triphosphate analogs for structure-activity studies?

- Methodological Answer :

- Synthesis : Use phosphoramidite chemistry for triphosphate backbone assembly, followed by aminothymidine coupling.

- Purification : Apply anion-exchange chromatography to separate triphosphate derivatives from mono-/di-phosphate impurities.

- Characterization : Validate purity via -NMR and confirm regiochemistry using enzymatic digestion assays .

Q. How can researchers assess the cytotoxicity of 3'-O-Aminothymidine-5'-triphosphate in mammalian cell lines?